N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide is a complex organic compound that features a benzodioxole ring and a thiazolidinone moiety
Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17) |
InChI Key |
JJZUNHXDLYMTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC(=N)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Thiazolidinone: The thiazolidinone moiety can be prepared by the reaction of thiourea with α-halo carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the thiazolidinone derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biology, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could study its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its pharmacokinetics, pharmacodynamics, and therapeutic efficacy would be key areas of research.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets and pathways involved would be identified through detailed biochemical and molecular studies.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide: can be compared with other benzodioxole and thiazolidinone derivatives.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Thiazolidinone Derivatives: Compounds like thiazolidinediones (used in diabetes treatment) and other thiazolidinone-based drugs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
